molecular formula C14H14F2N2O B2369300 (E)-N-butyl-2-cyano-3-(2,5-difluorophenyl)prop-2-enamide CAS No. 1181475-71-7

(E)-N-butyl-2-cyano-3-(2,5-difluorophenyl)prop-2-enamide

Cat. No. B2369300
CAS RN: 1181475-71-7
M. Wt: 264.276
InChI Key: PBRFVDGIVISUPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of related compounds such as “(E)-2-cyano-N-(2,5-dichlorophenyl)-3-(2,5-difluorophenyl)prop-2-enamide” has been reported. It has a molecular formula of C16H8Cl2F2N2O and a molecular weight of 353.15.


Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds have been reported. For instance, “(E)-2-cyano-N- (2,5-dichlorophenyl)-3- [5- (4-nitrophenyl)furan-2-yl]prop-2-enamide” has a molecular weight of 428.2 g/mol, XLogP3-AA of 5.5, and a topological polar surface area of 112 Ų .

Scientific Research Applications

Thermodynamic Interactions and Molecular Associations

Research into the thermodynamics of molecular interactions, particularly those involving hydrogen bonding, is crucial. For instance, the study of excess molar enthalpies of binary mixtures, such as those involving formamide and butanol, provides insights into molecular associations. These investigations are essential for understanding the behavior of compounds like "(E)-N-butyl-2-cyano-3-(2,5-difluorophenyl)prop-2-enamide" in various solvents and conditions, which can be applied to optimize reaction conditions in synthetic chemistry (Rani et al., 2013).

Drug Design and Synthesis

The design and synthesis of rigid cyclic analogues derived from cinnamamide and related compounds have led to the discovery of potent, centrally acting muscle relaxants with anti-inflammatory and analgesic activity. Such research is pivotal in the development of new therapeutic agents, where compounds structurally related to "(E)-N-butyl-2-cyano-3-(2,5-difluorophenyl)prop-2-enamide" may serve as key intermediates or lead compounds in drug discovery processes (Musso et al., 2003).

Antiviral Research

In the context of antiviral research, compounds structurally similar to "(E)-N-butyl-2-cyano-3-(2,5-difluorophenyl)prop-2-enamide" have been identified as selective and potent inhibitors of virus replication. For example, studies on Zika virus (ZIKV) have identified small molecules that inhibit viral replication by preventing the formation of the viral replication compartment. Such findings are crucial for the development of antiviral therapeutics, highlighting the potential applications of related compounds in treating viral infections (Riva et al., 2021).

Synthetic Methodology

Advancements in synthetic methodology often involve the development of new reactions or the improvement of existing ones, where compounds like "(E)-N-butyl-2-cyano-3-(2,5-difluorophenyl)prop-2-enamide" can play a role as substrates, intermediates, or catalysts. Research in this area contributes to the broader field of synthetic organic chemistry, enabling the efficient synthesis of complex molecules for various applications (Goossen et al., 2009).

Mechanism of Action

The mechanism of action of “(E)-N-butyl-2-cyano-3-(2,5-difluorophenyl)prop-2-enamide” is currently unknown. Further studies are required to understand its biological activities .

Safety and Hazards

The safety and hazards of “(E)-N-butyl-2-cyano-3-(2,5-difluorophenyl)prop-2-enamide” are not well-studied. It’s important to handle all research chemicals with appropriate safety precautions .

properties

IUPAC Name

(E)-N-butyl-2-cyano-3-(2,5-difluorophenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F2N2O/c1-2-3-6-18-14(19)11(9-17)7-10-8-12(15)4-5-13(10)16/h4-5,7-8H,2-3,6H2,1H3,(H,18,19)/b11-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBRFVDGIVISUPP-YRNVUSSQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C(=CC1=C(C=CC(=C1)F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCNC(=O)/C(=C/C1=C(C=CC(=C1)F)F)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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